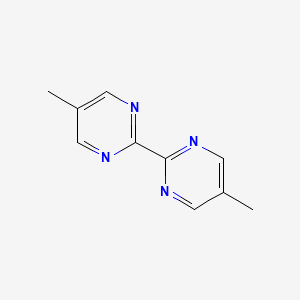

5,5'-Dimethyl-2,2'-bipyrimidine

描述

The field of coordination chemistry is foundational to numerous scientific advancements, and at its heart lies the study of ligands—molecules that bind to central metal atoms to form coordination complexes. Among the vast array of ligands available, bipyridines represent a particularly prominent and versatile class. This article focuses specifically on 5,5'-Dimethyl-2,2'-bipyrimidine, a derivative of 2,2'-bipyridine (B1663995), exploring its significance, unique characteristics, and the research avenues it has inspired.

Structure

3D Structure

属性

分子式 |

C10H10N4 |

|---|---|

分子量 |

186.21 g/mol |

IUPAC 名称 |

5-methyl-2-(5-methylpyrimidin-2-yl)pyrimidine |

InChI |

InChI=1S/C10H10N4/c1-7-3-11-9(12-4-7)10-13-5-8(2)6-14-10/h3-6H,1-2H3 |

InChI 键 |

RXIDPALOABYPJL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(N=C1)C2=NC=C(C=N2)C |

产品来源 |

United States |

Synthetic Methodologies and Advanced Derivatization of 5,5 Dimethyl 2,2 Bipyrimidine

Established Synthetic Pathways: A Critical Review

The construction of the 2,2'-bipyrimidine (B1330215) core, and specifically the 5,5'-dimethyl substituted variant, has been approached through several established synthetic strategies. These methods often involve the coupling of two pyrimidine (B1678525) rings and can be broadly categorized into classical coupling approaches and more modern palladium-catalyzed cross-coupling reactions.

Classical Coupling Approaches (e.g., Kröhnke Method, Ullmann Reaction, Negishi Coupling, Stille Coupling)

Classical methods have laid the groundwork for bipyrimidine synthesis, though they sometimes face limitations in terms of yield and reaction conditions.

The Kröhnke method , traditionally used for pyridine (B92270) synthesis, involves the reaction of a pyridinium (B92312) salt with an α,β-unsaturated ketone. orgsyn.orgwikipedia.org While broadly applicable for pyridine derivatives, its specific application to 5,5'-dimethyl-2,2'-bipyrimidine is less documented, with many methods leading to isomeric mixtures or byproducts. orgsyn.org

The Ullmann reaction represents a classical approach for the synthesis of symmetric biaryls through a copper-catalyzed coupling of aryl halides. organic-chemistry.orgpreprints.org This method, while effective, often requires high temperatures. organic-chemistry.orgrsc.org The mechanism can proceed through either a radical or an anionic pathway. preprints.org Nickel-catalyzed versions of the Ullmann coupling have also been developed, offering a route to axially chiral bipyridines. nih.gov

Negishi coupling has emerged as a powerful tool for preparing bipyridines due to its high yields and mild reaction conditions. orgsyn.orgorgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. orgsyn.orgorganic-chemistry.org It exhibits good tolerance for various functional groups, making it a versatile method for synthesizing substituted bipyridines. orgsyn.orgorgsyn.org A modified Negishi cross-coupling reaction has been successfully employed for the synthesis of 5-substituted 2,2'-bipyridines from 2-chloropyridines. organic-chemistry.org

Stille coupling , another palladium-catalyzed reaction, involves the coupling of an organotin compound with an organic halide. wikipedia.org This method has been successfully used for the multigram scale synthesis of 5,5'-dimethyl-2,2'-bipyridine with high yields. thieme-connect.com The reaction is known for its tolerance of a wide range of functional groups. libretexts.org However, a significant drawback is the toxicity of the organotin reagents used. researchgate.net

| Method | Catalyst/Reagent | Key Features | Limitations |

|---|---|---|---|

| Kröhnke Method | Ammonium acetate | High yields for some pyridines under mild conditions. wikipedia.org | Can produce isomeric mixtures and byproducts. orgsyn.org |

| Ullmann Reaction | Copper or Nickel | Good for symmetric biaryls. organic-chemistry.orgpreprints.org | Often requires high temperatures. organic-chemistry.orgrsc.org |

| Negishi Coupling | Palladium/Organozinc | High yields, mild conditions, good functional group tolerance. orgsyn.orgorgsyn.org | Requires preparation of organozinc reagents. |

| Stille Coupling | Palladium/Organotin | High yields, excellent functional group tolerance. thieme-connect.comlibretexts.org | Toxicity of organotin reagents. researchgate.net |

Palladium-Catalyzed Cross-Coupling Strategies for Bipyridine Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for forming the C-C bond between the two pyrimidine rings in this compound. As mentioned, Negishi and Stille couplings are prominent examples. orgsyn.orgorgsyn.orgthieme-connect.com These methods offer significant advantages over classical techniques, including higher yields, milder reaction conditions, and greater functional group compatibility. orgsyn.org The general mechanism for these reactions involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (organozinc for Negishi, organotin for Stille) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further functionalization can be carried out to create a wide range of derivatives with tailored properties.

Selective Bromination and Subsequent Substitutional Chemistry for Derivatives

Selective bromination of the this compound scaffold is a key step for introducing further functionality. The methyl groups can be targeted for bromination, or the aromatic rings can be halogenated. For instance, 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) can be synthesized from 5,5'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS). sci-hub.se This dibromo derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net Additionally, direct bromination of the bipyrimidine ring system can be achieved, leading to compounds like 5,5'-dibromo-2,2'-bipyrimidine, which are also valuable precursors for further coupling reactions. nih.govnih.gov

Synthesis of Advanced Ligand Scaffolds from this compound Precursors (e.g., Dicarbaldehyde Derivatives)

The methyl groups of this compound can be oxidized to form the corresponding 5,5'-dicarbaldehyde-2,2'-bipyridine. nih.govscirp.org This transformation is significant as the resulting dialdehyde (B1249045) is a versatile building block for constructing more complex ligand scaffolds. One reported method involves a two-step process: enamination of the dimethyl precursor with Bredereck's reagent, followed by oxidative cleavage with sodium periodate. nih.govresearchgate.net Another approach involves the bromination of the methyl groups followed by hydrolysis. scirp.org The resulting 2,2'-bipyridine-5,5'-dicarbaldehyde can then be used in condensation reactions, for example, with diamines to form macrocyclic Schiff bases. nih.gov It is important to note that direct oxidation of the methyl groups with reagents like selenium dioxide (SeO2) is not effective for this particular compound. researchgate.netechemi.com

| Precursor | Reagent(s) | Product | Significance of Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | Versatile intermediate for nucleophilic substitution. sci-hub.se |

| This compound | 1. Bredereck's reagent 2. Sodium periodate | 2,2'-Bipyridine-5,5'-dicarbaldehyde | Building block for complex ligands and macrocycles. nih.govresearchgate.net |

| 2,2'-Bipyrimidine | Bromine | 5,5'-Dibromo-2,2'-bipyrimidine | Precursor for further coupling reactions. nih.gov |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, these principles can be applied to various aspects of the synthetic process.

Key green chemistry approaches applicable to pyrimidine synthesis in general include the use of safer solvents (such as water or ionic liquids), the development of catalyst-based reactions to improve efficiency and reduce waste, and the use of solvent-free or mechanical methods like ball milling. rasayanjournal.co.in Microwave-assisted synthesis and multicomponent reactions are also considered greener alternatives to traditional methods as they can lead to higher yields, shorter reaction times, and reduced byproduct formation. rasayanjournal.co.in

For palladium-catalyzed couplings, a green approach involves performing these reactions in water using surfactants to create micelles that can accommodate the reaction. nsf.govcsic.es This can significantly reduce the reliance on hazardous organic solvents. Furthermore, developing solvent- and halide-free synthetic routes represents a significant step towards a more atom-economical and environmentally benign process. wordpress.com While specific studies detailing the application of all these green principles directly to the synthesis of this compound are not extensively documented, the broader trends in green pyrimidine synthesis provide a clear roadmap for future improvements in the synthesis of this important compound.

Coordination Chemistry of 5,5 Dimethyl 2,2 Bipyrimidine Ligands

General Principles of 5,5'-Dimethyl-2,2'-bipyrimidine Coordination to Transition Metals

The coordination of this compound to transition metals is governed by fundamental principles of chelation and the electronic and steric effects of its substituents. As a bidentate ligand, it forms stable chelate rings with metal ions, a behavior central to its role in coordination chemistry.

This compound (dmbp) is a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. nih.gov This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of bipyridine-type ligands. The two pyridine (B92270) rings of the ligand are typically coplanar or slightly twisted with respect to each other, and upon coordination, they can adopt a conformation that accommodates the preferred geometry of the metal ion. nih.gov The rigid nature of the bipyrimidine backbone, combined with the flexibility of the inter-ring bond, allows for the formation of a wide array of coordination complexes with varied geometries.

The methyl groups at the 5 and 5' positions of the bipyrimidine ring play a crucial role in determining the properties of the resulting metal complexes. These substituents exert both electronic and steric effects. Electronically, the methyl groups are electron-donating, which increases the electron density on the pyridine rings and, consequently, the basicity of the nitrogen atoms. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted bipyrimidine.

Complexation with Specific Metal Ions: Structural and Electronic Characterization

The interaction of this compound with various transition metal ions has been the subject of extensive research, leading to the synthesis and characterization of a wide range of complexes with interesting structural and electronic features.

The coordination of this compound to iron(II) and cobalt(II) ions gives rise to complexes with notable magnetic and electrochemical properties. The electronic configuration of these d-block metals in the +2 oxidation state allows for the possibility of different spin states, which can be influenced by the ligand field.

In the case of iron(II) complexes with bipyridine-type ligands, a phenomenon known as spin crossover (SCO) can be observed, where the complex can switch between a low-spin (diamagnetic) and a high-spin (paramagnetic) state in response to external stimuli such as temperature or pressure. rsc.org The redox behavior of these complexes is also of significant interest, with the Fe(II)/Fe(III) couple being a key feature. acs.org The electron-donating methyl groups of dmbp can influence the redox potential of this couple.

Similarly, cobalt(II) complexes with this compound have been synthesized and characterized. rsc.orgtandfonline.comnih.gov The magnetic properties of these complexes are of particular interest, with studies focusing on the magnetic coupling between metal centers in polynuclear complexes. acs.org The redox behavior of cobalt(II) complexes is also a key area of investigation, with the Co(II)/Co(I) and Co(II)/Co(III) redox couples being accessible. researchgate.net The solvent can play a significant role in influencing the redox potentials of these complexes. researchgate.net

Table 1: Properties of Representative Iron(II) and Cobalt(II) Complexes with this compound

| Complex | Metal Ion | Spin State Information | Redox Behavior Highlights | Reference |

| [Fe(dmbp)3]2+ type | Fe(II) | Potential for spin crossover behavior. | Characterized by the Fe(II)/Fe(III) redox couple. acs.org | rsc.orgacs.org |

| [Co(dmbp)2(NCS)2] | Co(II) | Exhibits magnetic properties influenced by the ligand. | Shows Co(II)/Co(I) and Co(II)/Co(III) redox couples. researchgate.net | rsc.orgtandfonline.comnih.gov |

The use of this compound in the design of precursors for bimetallic metal-organic frameworks (MOFs) has garnered attention. MOFs are porous materials with a wide range of applications, and the incorporation of multiple metal ions can lead to enhanced or novel properties. nih.govrsc.org Bipyridine-based ligands are excellent candidates for constructing MOFs due to their ability to bridge metal centers. nih.gov

Platinum(IV) and palladium(II) complexes with bipyridine ligands are of interest in this context. While the direct use of 5,5'-dmbp in bimetallic MOF precursors with platinum and palladium is an area of ongoing research, the principles of MOF design suggest its potential. The synthesis of MOFs can be achieved through various methods, including one-pot synthesis where the metal precursors and the ligand are mixed together. nih.gov The functionalization of ligands with groups that can coordinate to a second metal ion is a common strategy in the design of bimetallic MOFs.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are of significant importance in organic synthesis, and MOF-supported palladium catalysts have shown promise. mit.edursc.org The design of palladium complexes with functionalized bipyridine ligands is a key aspect of developing these heterogeneous catalysts. beilstein-journals.org

Table 2: Applications of Bipyridine Ligands in Platinum and Palladium Chemistry Relevant to MOF Design

| Metal | Application Area | Relevance of Bipyridine Ligands | Reference |

| Platinum | Homogeneous Catalysis | Platinum complexes with bipyridine-type ligands are used in various catalytic processes. mit.edu | mit.edu |

| Palladium | Heterogeneous Catalysis | Bipyridine-functionalized MOFs are used as supports for palladium catalysts in cross-coupling reactions. nih.gov | nih.govmit.edursc.org |

Zinc(II) complexes with this compound have been synthesized and structurally characterized, often revealing interesting coordination geometries and crystal packing arrangements. nih.govnih.gov Due to the d10 electronic configuration of Zn(II), its complexes are typically diamagnetic and colorless, with the coordination geometry being primarily determined by steric and electrostatic factors.

A common coordination geometry for four-coordinate zinc(II) complexes with bidentate ligands like dmbp is a distorted tetrahedron. nih.govmdpi.com The distortion from an ideal tetrahedral geometry is often a result of the bite angle of the chelating ligand and intermolecular interactions within the crystal lattice. mdpi.com

Table 3: Structural Features of a Representative Zinc(II) Complex with this compound

| Complex | Coordination Geometry | Key Crystal Packing Interactions | Reference |

| [Zn(dmbp)Cl2] | Distorted Tetrahedral | C-H···Cl hydrogen bonds, π–π stacking | nih.gov |

Rhenium(I) and Ruthenium(II) Complexes: Investigation of Metal-to-Ligand Charge Transfer (MLCT) Characteristics

The coordination compound this compound (dmbp) readily forms complexes with Rhenium(I) and Ruthenium(II), which are of significant interest due to their Metal-to-Ligand Charge Transfer (MLCT) properties. These characteristics are central to their potential applications in fields like photocatalysis and the development of luminescent materials.

Rhenium(I) Complexes: Tricarbonyl Rhenium(I) complexes containing dmbp, such as fac-[Re(dmbp)(CO)₃Cl], have been a focus of photophysical studies. nih.govrsc.orgacs.org The electronic absorption spectra of these complexes are characterized by intense π→π* intraligand transitions in the UV region and a less intense, broad MLCT band in the visible region. nih.govnih.gov This MLCT band, arising from the transfer of electron density from the Rhenium d-orbitals to the π* orbitals of the dmbp ligand, is sensitive to the solvent environment. nih.gov The luminescence of these complexes, typically observed in the orange-red region of the spectrum, originates from a triplet MLCT (³MLCT) excited state and is characterized by long lifetimes. rsc.org

Ruthenium(II) Complexes: In Ruthenium(II) complexes, such as those of the type [Ru(bpy)₂(dmbp)]²⁺ (where bpy is 2,2'-bipyridine), the dmbp ligand influences the photophysical and electrochemical properties. The introduction of electron-donating methyl groups in the 5 and 5' positions of the bipyridine ring generally raises the energy of the π* orbitals. researchgate.net This results in a blue shift of the MLCT absorption and emission bands compared to the parent [Ru(bpy)₃]²⁺ complex. researchgate.netnih.gov The redox potentials are also affected, with the dmbp-containing complexes being more difficult to reduce. researchgate.netrsc.org These modifications of the MLCT characteristics are key to tuning the properties of Ruthenium(II) complexes for specific applications. mdpi.comnih.gov

Lanthanide Complexes: Coordination Number Variability and Supramolecular Assembly

The coordination of this compound to lanthanide ions (Ln³⁺) gives rise to complexes with high and variable coordination numbers, frequently leading to the formation of intricate supramolecular structures. mdpi.comrsc.org The large ionic radii of lanthanide ions allow for the accommodation of multiple ligands in the coordination sphere, resulting in coordination numbers that can be as high as 8, 9, or even 10. nih.gov

In these complexes, the dmbp ligand acts as a bidentate chelating agent, coordinating through its two nitrogen atoms. nih.gov However, due to the high coordination requirements of the lanthanide ions, the coordination sphere is typically completed by other ligands, such as carboxylates, nitrates, or solvent molecules. mdpi.comnih.gov For instance, dinuclear lanthanide complexes have been synthesized where each lanthanide center is coordinated to a dmbp ligand, several carboxylate ligands, and sometimes a solvent molecule, resulting in distorted monocapped square anti-prismatic or distorted tetragonal antiprism geometries. nih.gov

The self-assembly of these complexes into supramolecular architectures is driven by non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.comresearchgate.net These interactions can link individual complex units into one-, two-, or three-dimensional networks. The specific nature of the resulting supramolecular structure is influenced by factors such as the choice of lanthanide ion, the ancillary ligands, and the crystallization conditions. rsc.orgnih.govnih.govnih.gov

Other Transition Metal Systems (e.g., Cu(II), Ni(II), V(IV), Au(III), Pb(II), Hg(II), Cd(II), In(III), Tl(I))

The versatile this compound ligand forms stable complexes with a diverse range of other transition and main group metals, showcasing a variety of coordination geometries.

Copper(II) and Nickel(II): A homobinuclear Copper(II) complex with dmbp has been characterized, featuring a square-pyramidal geometry. ossila.com A Nickel(II) complex, [Ni(dmbp)₂Cl₂], has been synthesized and structurally determined to have a distorted octahedral geometry. researchgate.net

Gold(III): Gold(III) forms square-planar complexes with dmbp. A novel Au(III) complex with this ligand has been synthesized and characterized. ossila.comtandfonline.comnih.govresearchgate.net

Cadmium(II), Lead(II), and Mercury(II): Cadmium(II) has been shown to form a one-dimensional polymeric chain with dmbp and bridging chloride ions, resulting in a six-coordinate, distorted octahedral geometry around the Cd(II) center. nih.gov The coordination chemistry of dmbp with Lead(II) and Mercury(II) has also been explored. nipne.ro

Indium(III): Several Indium(III) complexes with dmbp have been reported, such as [In(dmbp)Cl₃(DMSO)] and [In(dmbp)Cl₃(DMF)]. scispace.comnih.gov These complexes typically exhibit a distorted octahedral geometry around the Indium(III) center. scispace.comnih.govrsc.org

Methodologies for Structural Elucidation of Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Environments

This method has been instrumental in characterizing the coordination environments of a wide array of dmbp complexes. For instance, it has been used to confirm the distorted octahedral geometry in a Nickel(II) complex, [Ni(dmbp)₂Cl₂], and the one-dimensional polymeric structure of a Cadmium(II) complex, [Cd(dmbp)Cl₂]n. researchgate.netnih.gov In the case of lanthanide complexes, single-crystal X-ray diffraction has revealed high coordination numbers and the formation of dinuclear and polynuclear structures. nih.gov For Indium(III) complexes, it has detailed the six-coordinate, distorted octahedral geometry. scispace.comnih.gov

Interactive Table: Crystallographic Data for Selected this compound Complexes

| Complex Formula | Metal Ion | Crystal System | Space Group | Coordination Geometry | Reference |

| [Ni(C₁₂H₁₂N₂)₂Cl₂]·3H₂O | Ni(II) | Monoclinic | P2₁/n | Distorted Octahedral | researchgate.net |

| [Cd(C₁₂H₁₂N₂)Cl₂]n | Cd(II) | Orthorhombic | Cmc2₁ | Distorted Octahedral | nih.gov |

| [In(C₁₂H₁₂N₂)Cl₃(C₃H₇NO)]·0.5H₂O | In(III) | Triclinic | P-1 | Distorted Octahedral | nih.gov |

| [Eu(C₉H₉O₂)₃(C₁₂H₁₂N₂)]₂ | Eu(III) | Monoclinic | P2₁/c | Distorted Monocapped Square Anti-prismatic | nih.gov |

| [Au(C₁₂H₁₂N₂)Cl₂][AuCl₄] | Au(III) | Monoclinic | P2₁/c | Square-planar | ossila.com |

Advanced Spectroscopic Techniques for Probing Ligand-Metal Interactions (e.g., FT-IR, UV-Vis, NMR, EPR within complexes)

A suite of spectroscopic techniques provides valuable insights into the nature of the interaction between the this compound ligand and the metal center.

FT-IR Spectroscopy: The coordination of dmbp to a metal ion is typically evidenced by shifts in the vibrational bands of the ligand in the FT-IR spectrum. The characteristic C=N stretching vibration of the bipyrimidine ring, for example, is often observed to shift upon complexation, indicating the involvement of the nitrogen atoms in coordination. nih.govnipne.roresearchgate.netresearchgate.netrsc.org

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is crucial for probing the electronic transitions within these complexes. For Rhenium(I) and Ruthenium(II) complexes, this technique is used to identify and characterize the MLCT bands that are responsible for their photophysical properties. nih.govnih.govmdpi.com The absorption spectra of lanthanide complexes also show bands corresponding to the π→π* transitions of the coordinated ligands. nih.gov

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing their structures in solution. The chemical shifts of the protons and carbons of the dmbp ligand are sensitive to the coordination environment. tandfonline.comscispace.com

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is employed to study paramagnetic complexes, such as those of Copper(II) and Vanadyl(IV), providing information about the electronic structure and the symmetry of the metal ion's environment.

Interactive Table: Spectroscopic Data for this compound Complexes

| Technique | Complex Type | Key Observations | References |

| FT-IR | Lanthanide Complexes | Shift in the C=N stretching vibration band to lower wavenumbers upon coordination. | nih.gov |

| UV-Vis | Rhenium(I) Complexes | Absorption bands around 315 nm with shoulders at 350 nm assigned to MLCT transitions. | nih.gov |

| UV-Vis | Ruthenium(II) Complexes | Intense MLCT absorption bands in the visible region (around 450-500 nm). | mdpi.comosti.gov |

| ¹H NMR | Indium(III) Complexes | Signals corresponding to the dmbp ligand are observed in the aromatic region. | scispace.com |

| Luminescence | Rhenium(I) & Ruthenium(II) Complexes | Emission from a ³MLCT state, with lifetimes and quantum yields dependent on the specific complex and solvent. | rsc.orgnih.gov |

Computational and Theoretical Studies of 5,5 Dimethyl 2,2 Bipyrimidine Systems

Quantum Chemical Calculations (DFT, TDDFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic nature of 5,5'-dmbpy systems. DFT is widely employed to determine the optimized geometry and electronic ground state properties of molecules, providing a balance between computational cost and accuracy. Theoretical assessments of related 2,2'-bipyridine (B1663995) derivatives have demonstrated that substituents significantly alter both electronic and structural properties through inductive and resonance effects. researchgate.net For metal complexes, such as those involving Ruthenium(II), DFT calculations are used to support and understand the optimized three-dimensional structures. tandfonline.com

TD-DFT is the method of choice for studying excited-state properties, such as electronic absorption and emission spectra. It is instrumental in predicting how a molecule will interact with light, a key aspect for applications in photochemistry and materials science.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and charge-transfer properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

For 5,5'-Dimethyl-2,2'-bipyrimidine, the electron-donating nature of the two methyl groups at the 5 and 5' positions is expected to raise the energy of the HOMO compared to the unsubstituted 2,2'-bipyridine. This, in turn, typically leads to a reduction in the HOMO-LUMO gap. FMO analysis on substituted bipyridines has shown that electron clouds are generally distributed over the entire π-electron system of the rings. researchgate.net The specific distribution in 5,5'-dmbpy influences how it coordinates to metal centers and participates in electron transfer processes.

Table 1: Predicted Effects of Methyl Substitution on Frontier Orbitals of 2,2'-bipyrimidine (B1330215)

| Orbital | Property | Unsubstituted 2,2'-bipyridine | This compound (Predicted) | Rationale |

|---|---|---|---|---|

| HOMO | Energy Level | Baseline | Higher | Electron-donating effect of methyl groups increases electron density. |

| LUMO | Energy Level | Baseline | Minor Change / Slightly Lower | Less direct influence from substituents at the 5,5' positions. |

| HOMO-LUMO Gap | Energy Difference | Baseline | Smaller | The increase in HOMO energy is the dominant factor. |

This table presents qualitative predictions based on general chemical principles.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelength of maximum absorption (λmax) and the intensity of these transitions. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of bipyridine systems. For instance, studies on other pyrimidine-based dyes have successfully used TD-DFT to quantify and understand their spectroscopic properties. nih.gov In the context of 5,5'-dmbpy complexes, such as (5,5′-Dimethyl-2,2′-bipyridine)iodidotrimethylplatinum(IV), theoretical calculations can help rationalize the observed electronic structure and support findings from experimental techniques like NMR. nih.gov

Molecular Dynamics Simulations of Ligand-Complex Systems

MD simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the trajectory of the complex and analyze its dynamic behavior. This is particularly useful for understanding how the flexibility of the ligand and its coordination to the metal center influence the complex's properties and function. Studies on other ligand-host systems, such as cyclodextrins, have shown that MD is effective in exploring structural changes and the influence of different solvents on the system's stability. rsc.org

Table 2: Typical Parameters for an MD Simulation of a Metal-5,5'-dmbpy Complex

| Component | Description | Example |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules (e.g., water) to simulate environmental effects. | TIP3P, SPC/E for water |

| System Setup | The initial coordinates of the complex placed in a simulation box filled with solvent. | A single complex solvated in a cubic box of water with periodic boundary conditions. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | 100 ns |

| Analysis | Metrics used to analyze the trajectory, such as Root Mean Square Deviation (RMSD), hydrogen bonds, and radial distribution functions. | RMSD to assess structural stability over time. |

Theoretical Approaches to Understanding Solvatochromism and Environmental Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. Theoretical models are essential for understanding and predicting these changes.

A common approach is to combine TD-DFT calculations with continuum solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. By performing TD-DFT calculations with different solvent parameters, it is possible to predict the shift in absorption or emission spectra as the solvent polarity changes. This approach has been successfully applied to study the solvatochromic behavior of various dyes, including those with pyrimidine (B1678525) and bithiophene structures. nih.govresearchgate.net For 5,5'-dmbpy and its complexes, these models can predict how their UV-Vis spectra will behave in different chemical environments, which is crucial for applications in sensing and molecular probes.

Computational Modeling of Catalytic Reaction Pathways and Mechanisms

Complexes of 5,5'-dmbpy and other bipyridine ligands are often investigated for their catalytic activity. Computational modeling, primarily using DFT, is a powerful tool for elucidating the detailed mechanisms of these catalytic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed catalytic cycle can be constructed.

This allows researchers to identify the rate-determining step, understand the role of the ligand in stabilizing key intermediates, and predict how modifications to the ligand structure might improve catalytic efficiency. For example, in the field of CO₂ reduction, manganese complexes with bipyridine-based ligands have been studied as electrocatalysts. acs.org While that study focused on a derivative of 4,4'-dimethyl-2,2'-bipyridine, similar computational approaches would be applied to a system with a 5,5'-dmbpy ligand. The modeling would map out the step-by-step transformation of CO₂ to products like CO or formate (B1220265) (HCOO⁻), providing insights that are often difficult to obtain through experimental means alone. acs.org

Table 3: Information Gained from Computational Modeling of a Catalytic Cycle

| Computational Output | Relevance to Catalysis |

|---|---|

| Optimized Geometries | Provides the structure of all stable intermediates and transition states. |

| Reaction Energies (ΔE) | Determines if individual steps are exothermic or endothermic. |

| Activation Barriers (Ea) | Identifies the energy required for each step, highlighting the rate-determining step. |

| Charge Distribution | Shows how electron density shifts during the reaction, revealing the electronic role of the metal and ligand. |

| Vibrational Frequencies | Confirms whether a calculated structure is a true minimum (intermediate) or a transition state and allows for calculation of thermodynamic corrections. |

Applications in Advanced Materials and Catalysis

Catalysis Mediated by 5,5'-Dimethyl-2,2'-bipyrimidine Metal Complexes

Metal complexes incorporating the this compound ligand have demonstrated significant utility in a range of catalytic reactions. The electronic and steric nature of this ligand plays a crucial role in the activity and selectivity of the metallic center.

Homogeneous Catalysis: Cross-Coupling Reactions and Hydrogenation

In the realm of homogeneous catalysis, this compound has been employed as a ligand in transition metal-catalyzed reactions, including important transformations like cross-coupling reactions and hydrogenation. ontosight.ai The methyl groups at the 5 and 5' positions can influence the electron density at the nitrogen atoms, thereby modulating the catalytic activity of the metal center to which it is coordinated. This has been explored in palladium-catalyzed C-H activation reactions for the synthesis of complex organic molecules. nih.gov For instance, the straightforward arylation of substituted pyrazole (B372694) rings has been achieved using palladium(II) catalysis, showcasing the utility of such ligands in facilitating challenging bond formations. nih.gov

The steric bulk of the dimethyl substitution can also play a role in controlling the selectivity of catalytic processes. While specific examples detailing the performance of this compound in a wide array of cross-coupling reactions are still emerging, the broader class of bipyridine ligands is well-established in this area. ontosight.ai The ability to systematically modify the ligand framework, as with the addition of methyl groups, is a key strategy for optimizing catalyst performance for specific substrates and reaction conditions.

Photocatalytic Carbon Dioxide Reduction Systems

A significant area of research involving this compound is in the development of photocatalytic systems for the reduction of carbon dioxide (CO2). These systems typically consist of a photosensitizer, a catalyst, and a sacrificial electron donor. Metal complexes of this compound, particularly those of ruthenium and manganese, have been investigated as catalysts in this process.

For example, ruthenium complexes bearing this ligand have been studied for their ability to photochemically reduce CO2 to carbon monoxide (CO) and formate (B1220265). researchgate.net The efficiency and selectivity of these systems can be influenced by the specific substitution on the bipyridine ligand. In one study, a manganese(I) tricarbonyl complex with a modified bipyridine ligand was used in conjunction with a zinc porphyrin photosensitizer for the reduction of CO2 to CO in aqueous solution under red-light irradiation. shu.ac.ukacs.org This highlights the potential for creating noble-metal-free catalytic systems.

The general mechanism involves the absorption of light by the photosensitizer, which then transfers an electron to the catalyst. The reduced catalyst subsequently interacts with CO2, leading to its conversion into lower-energy products. The electronic properties of the this compound ligand are critical in stabilizing the different oxidation states of the metal catalyst during the catalytic cycle.

Oxidation Processes and Efficiency

While more focus has been placed on reductive catalysis, bipyridine-based ligands are also integral to the development of catalysts for oxidation reactions, such as water oxidation. The electronic properties of the ligand can influence the redox potentials of the metal center, which is a key parameter in determining the efficiency of an oxidation catalyst. For instance, the introduction of electron-deficient ligands in ruthenium-based water oxidation catalysts has been shown to impact their reactivity. acs.org Although specific studies focusing solely on this compound in this context are less common, the principles of ligand design for tuning catalytic activity are broadly applicable. The methyl groups in this compound are electron-donating, which would be expected to influence the electronic structure and, consequently, the catalytic behavior of a metal complex in oxidation processes.

Role as Ligands in Enhancing Reaction Efficiency and Selectivity

The primary role of this compound in catalysis is to act as a bidentate ligand, binding to a metal center through its two nitrogen atoms. nih.gov This coordination significantly influences the metal's electronic and steric environment, thereby enhancing reaction efficiency and selectivity. ontosight.ai

The electronic effects of the methyl groups can increase the electron density on the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition in cross-coupling cycles. Conversely, the steric hindrance provided by these groups can direct the approach of substrates to the metal center, leading to higher regioselectivity or stereoselectivity. rsc.org

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is also a valuable building block in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. ontosight.ai These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in extended, often porous, structures.

Design Principles for MOF Synthesis with this compound Linkers

The design of MOFs using this compound as a linker is guided by the principles of coordination chemistry and crystal engineering. The bidentate nature of the ligand allows it to bridge between metal centers, forming one-, two-, or three-dimensional networks.

A key consideration is the influence of the ligand's steric profile on the resulting framework structure. In a study comparing different bipyridyl derivatives, it was observed that the bulkiness of the chelating N-donor ligand affected the dimensionality and structure of the resulting coordination polymer. mdpi.comnih.gov Specifically, the use of bulkier ligands like this compound can lead to a decrease in the framework's dimensionality and the connectivity of the secondary building units. mdpi.comnih.gov

For example, five new manganese(II)-based MOFs were synthesized using 2,2'-bithiophene-5,5'-dicarboxylate and various bipyridyl ligands, including this compound. mdpi.comnih.gov The resulting structures were characterized by single-crystal X-ray diffraction, revealing how the substitution on the bipyridine ligand directs the final architecture of the MOF. mdpi.comnih.gov

Gas Storage and Separation Properties of MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials that have garnered significant attention for their potential applications in gas storage and separation. The tunability of their pore size and surface chemistry, achieved by selecting different metal nodes and organic linkers, allows for the design of MOFs with high selectivity and capacity for specific gases. The ligand this compound has been utilized as a building block in the synthesis of novel MOFs.

One notable example is the manganese-based MOF, [Mn₃(btdc)₃(5,5′-dmbpy)₂]·5DMF (where btdc is 2,2′-bithiophen-5,5′-dicarboxylate and 5,5'-dmbpy is this compound). researchgate.net This compound was synthesized and structurally characterized, demonstrating the successful incorporation of the this compound ligand into a stable framework. researchgate.net However, detailed studies on the specific gas storage and separation properties of this particular MOF, or others containing the this compound ligand, are not extensively available in the reviewed literature. The influence of the dimethyl substitution on the bipyrimidine ring on the gas adsorption characteristics, such as the uptake of carbon dioxide or hydrogen, remains an area requiring further investigation.

While general studies on manganese-based MOFs have shown promise for applications in iodine adsorption and as magnetic materials, specific data relating to the gas storage and separation performance of MOFs functionalized with this compound is not yet prevalent. The methyl groups on the bipyrimidine ligand could potentially influence the framework's porosity and its affinity for certain gas molecules, a hypothesis that warrants future experimental validation.

Development of Functional Organic Materials and Devices

The unique electronic and photophysical properties of coordination compounds derived from this compound have led to their exploration in various functional organic materials and devices. The bipyrimidine core, with its electron-deficient nature, and the ability to form stable complexes with a range of metal ions, makes it an attractive component for materials used in optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The compound 5,5'-Dimethyl-2,2'-bipyridine serves as a valuable intermediate in the synthesis of more complex ligands and organometallic complexes for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic devices. ossila.com Its derivatives are classified among materials suitable for semiconductor synthesis in OLEDs and organic field-effect transistors (OFETs). ossila.com

Research has focused on iridium(III) complexes incorporating substituted bipyridine ligands for their potential as phosphorescent emitters in OLEDs. For instance, a series of luminescent cationic heteroleptic iridium(III) complexes of the type [(ppy)₂Ir(bpy)]PF₆, where bpy represents 5,5′-diaryl-2,2′-bipyridine ligands, have been synthesized and characterized. acs.org These complexes exhibit intense and long-lived emission, a desirable characteristic for OLED emitters. acs.org The emission originates from a mix of ligand-to-ligand and metal-to-ligand charge-transfer excited states. acs.org While these studies demonstrate the potential of derivatives of this compound, specific performance data for OLED or photovoltaic devices that explicitly utilize the unsubstituted this compound ligand as a primary component are not prominently featured in the available research. The functionalization of the bipyridine ligand appears to be a key strategy in tuning the photophysical properties for optimal device performance. acs.org

Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, 5,5'-Dimethyl-2,2'-bipyridine and its derivatives are explored as components in Dye-Sensitized Solar Cells (DSSCs). These solar cells offer a promising alternative to conventional silicon-based photovoltaics. The performance of a DSSC is critically dependent on the properties of the sensitizing dye, the redox mediator, and the semiconductor material.

While direct application of this compound in high-performance DSSCs is not widely documented, research on closely related bipyridine and bipyrimidine ligands provides insight into its potential. For example, a copper-based redox shuttle, [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺, has been successfully employed in DSSCs, achieving a remarkable power conversion efficiency (PCE) of 10.3%. rsc.org This system, when paired with the organic sensitizer (B1316253) Y123, exhibited a high open-circuit voltage (VOC) of 1048 mV and a short-circuit current density (JSC) of 14.4 mA cm⁻². rsc.org The favorable redox potential of the copper complex and efficient dye regeneration contributed to this high performance. rsc.org

Furthermore, cobalt complexes with 2,2'-bipyrimidine (B1330215) have been investigated as redox mediators, demonstrating the significant impact of the ligand structure on the photovoltage of the DSSC. nih.gov A cobalt complex with 2,2'-bipyrimidine, Co(2,2'-bipyrimidine)₃₂, yielded photovoltages exceeding 1 V, a substantial increase compared to the analogous 2,2'-bipyridine (B1663995) complex. nih.gov This enhancement was attributed to a positive shift in the Co(III)/Co(II) redox potential. nih.gov

These findings underscore the importance of the ligand design in tuning the electrochemical and photophysical properties of the metal complexes used in DSSCs. Although specific data for this compound is sparse, the performance of its isomers and related bipyrimidine complexes suggests its potential as a ligand in the development of efficient DSSC components.

Table of Photovoltaic Performance Data for a DSSC with a Related Copper Redox Shuttle

| Redox Shuttle | Sensitizer | VOC (mV) | JSC (mA cm⁻²) | Fill Factor (FF) | PCE (%) |

| [Cu(dmbp)₂]²⁺/¹⁺ | Y123 | 1048 | 14.4 | - | 10.3 |

Data obtained for [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ redox shuttle. rsc.org

Supramolecular Self Assembly and Architectures Involving 5,5 Dimethyl 2,2 Bipyrimidine

Design Principles for Supramolecular Systems

The formation of ordered supramolecular architectures from 5,5'-Dimethyl-2,2'-bipyrimidine is governed by the principles of molecular recognition and self-assembly. These processes rely on the specific and directional nature of non-covalent interactions to guide the constituent molecules into well-defined arrangements. The methyl groups at the 5 and 5' positions of the bipyrimidine core play a crucial role in modulating the electronic properties and steric profile of the ligand, thereby influencing the geometry and stability of the resulting supramolecular assemblies.

The design of these systems often involves the use of metal coordination, where the bidentate nature of this compound allows it to chelate to metal centers, forming discrete complexes or extended coordination polymers. The choice of the metal ion, with its specific coordination geometry preferences, and the counter-anions can further direct the self-assembly process, leading to a diverse range of structural motifs.

Intermolecular Interactions in Crystal Engineering

Crystal engineering provides a powerful strategy for the rational design of solid-state materials with desired properties. In the context of this compound, a deep understanding of the various intermolecular interactions is paramount for controlling the packing of molecules in the crystalline state.

| Compound/Complex | Centroid-Centroid Distance (Å) |

| This compound | 3.895 (3) |

| [HgI2(C12H12N2)] | 3.723 (5) |

Hydrogen Bonding Networks in Co-crystals and Complexes

Hydrogen bonding is a powerful and directional interaction that plays a pivotal role in the formation of co-crystals and coordination complexes involving this compound. While the parent molecule lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atoms. In the presence of suitable donor molecules, intricate hydrogen-bonded networks can be formed, leading to the construction of robust supramolecular architectures. For example, in a co-crystal of 4-nitrophenol (B140041) and 4,4'-bipyridine, hydrogen bonding between the hydroxyl group of the nitrophenol and the nitrogen atoms of the bipyridine results in the formation of trimolecular units. nih.gov Although this example does not directly involve this compound, it illustrates the principle. In complexes, coordinated water molecules can act as hydrogen bond donors, linking molecules into higher-dimensional structures. nih.gov

C-H...π and Other Weak Interactions

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H...π | C9-H9 | Cg1 (centroid of N1,C1–C4,C6 ring) | H...A: 2.78, D...A: 3.669 (3) | 160 |

Table data based on the crystal structure of 5,5'-Dimethyl-2,2'-bipyridine. nih.gov

Formation of One-Dimensional and Two-Dimensional Supramolecular Architectures

The self-assembly of this compound with metal ions and other organic linkers can lead to the formation of extended one-dimensional (1D) and two-dimensional (2D) supramolecular architectures. For instance, in a copper(II) complex with 2,2'-oxydibenzoate, the coordination of the 5,5'-Dimethyl-2,2'-bipyridine ligand and the bridging nature of the carboxylate anion results in a one-dimensional coordination polymer. nih.gov These 1D chains can then be further organized into 2D sheets through intermolecular interactions like hydrogen bonding. nih.gov The dimensionality of the resulting architecture is a direct consequence of the coordination preferences of the metal center, the geometry of the ligands, and the nature of the non-covalent interactions at play.

Conclusion and Future Research Directions

Summary of Key Research Findings

5,5'-Dimethyl-2,2'-bipyrimidine is a versatile bidentate ligand that has garnered significant attention in various fields of chemical research. As a derivative of 2,2'-bipyridine (B1663995), the introduction of methyl groups at the 5 and 5' positions significantly influences its steric and electronic properties. ontosight.ai Research has firmly established its role as an effective chelating agent, forming stable complexes with a wide array of transition metals including copper, iron, zinc, ruthenium, cadmium, mercury, indium, and platinum. chemimpex.comnih.govresearchgate.net

The primary applications of this compound are centered in coordination chemistry, catalysis, and materials science. ontosight.aichemimpex.com In catalysis, its metal complexes have demonstrated efficacy in processes such as hydrogenation and cross-coupling reactions. ontosight.ai In the realm of materials science, it serves as a critical building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which are materials with potential applications in gas storage and separation. ontosight.ai

Furthermore, complexes incorporating this ligand have shown promise in various technological applications. For instance, iridium(III) complexes containing this compound exhibit high luminescence, which has been harnessed to develop assays for important biomarkers like protein tyrosine kinase-7 (PTK7). ossila.com The compound also serves as a valuable intermediate in organic synthesis, for example, in the preparation of 2,2'-bipyridine-5,5'-dicarboxylic acid. ossila.comfishersci.atchemicalbook.com Structural studies have provided detailed insights into its solid-state conformation, revealing a distinct dihedral angle between the two pyridine (B92270) rings, which is influenced by intermolecular interactions such as π–π stacking. nih.govresearchgate.netnih.gov

| Metal Ion | Application of the Complex | Reference(s) |

| Iridium(III) | Luminescent probes for biomolecule detection (e.g., PTK7) | ossila.com |

| Gold(III) | Potential therapeutic agents | ossila.com |

| Platinum(IV) | Prodrugs for cancer therapy | ossila.com |

| Nickel(II) | Supramolecular architectures, luminescent materials | ossila.comresearchgate.net |

| Copper(II) | Supramolecular architectures | ossila.com |

| Various | Catalysis (hydrogenation, cross-coupling), MOFs | ontosight.aichemimpex.com |

This table summarizes some of the key applications of metal complexes formed with this compound.

Emerging Trends and Challenges in this compound Research

The field of this compound research is continuously evolving, with several emerging trends pointing towards novel applications. A significant area of growing interest is its use in optoelectronics, particularly in the development of organic solar cells and other photovoltaic devices where it can contribute to more efficient energy conversion. chemimpex.comontosight.ai Another burgeoning application is in the fabrication of electrochemical sensors designed for the sensitive and selective detection of various analytes. chemimpex.com There is also a strong push towards the synthesis of metal complexes with biological activity, exploring their potential as anticancer agents and for advanced bio-imaging techniques. ossila.com The design of new functional materials, such as bespoke MOFs and coordination polymers, remains a vibrant area of research. ontosight.ai

Despite the progress, researchers face several challenges. The selective functionalization and derivatization of the this compound scaffold to produce more complex and tailored ligands can be difficult to control. researchgate.net The steric hindrance imposed by the methyl groups, while beneficial for certain applications, can also present challenges in the synthesis and reactivity of its metal complexes. researchgate.net For luminescent applications, understanding and mitigating the self-quenching of the excited state is a critical hurdle to overcome for the development of highly efficient materials. researchgate.net

Potential Avenues for Advanced Materials and Catalytic System Design

The unique properties of this compound open up numerous potential avenues for the future design of advanced materials and catalytic systems. In materials science, there is considerable potential in engineering more sophisticated hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of next-generation MOFs and coordination polymers with precisely controlled pore sizes and chemical functionalities could lead to highly selective materials for challenging gas separations and storage. ontosight.ai Furthermore, designing more robust and efficient photosensitizers based on this ligand could significantly advance the performance of solar cells and other energy-harvesting technologies. ossila.comontosight.ai

In the field of catalysis, the focus is shifting towards creating more active and highly selective catalytic systems for a broader range of organic transformations. ontosight.aichemimpex.com By modifying the ligand structure, it may be possible to develop catalysts that exhibit enzyme-like activity and selectivity. There is also significant unexplored potential in the application of its complexes in electrocatalysis and photocatalysis, which are critical areas for sustainable energy conversion and chemical production. The continued exploration of its coordination chemistry will undoubtedly pave the way for innovative solutions in both materials science and catalysis.

常见问题

Q. Table 1: Representative Synthesis Conditions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 2-Iodopyrimidine | NiCl₂/PPh₃/Zn (DMF) | 78 | |

| 5-Bromo-2-iodopyrimidine | CuI/1,10-phenanthroline | 85 |

Basic: How does the molecular geometry of this compound influence its coordination chemistry?

The nonplanar structure of this compound arises from steric interactions between the methyl groups at the 5,5' positions. Theoretical studies estimate a dihedral angle of ~40° between the pyrimidine rings, reducing π-conjugation . This geometry enables flexible coordination modes with transition metals (e.g., Mn(II), Ni(II), Cu(II)), forming mononuclear or binuclear complexes. X-ray crystallography reveals distorted octahedral geometries in Mn(II) complexes, where two pyrimidine N atoms coordinate with metal centers alongside ancillary ligands (e.g., DMSO, Br⁻) .

Advanced: How do steric and electronic effects of the methyl groups impact photophysical properties in coordination complexes?

The methyl groups introduce steric hindrance, reducing planarity and altering electronic transitions. For example, in Ru(II) polypyridyl complexes, substitution with this compound lowers the energy gap between metal-to-ligand charge transfer (MLCT) states compared to unsubstituted bipyridine ligands. This shifts absorption maxima to longer wavelengths (e.g., 450 → 480 nm) and enhances luminescence quantum yields by suppressing nonradiative decay pathways . Time-dependent DFT (TD-DFT) calculations using hybrid functionals (e.g., B3LYP with exact exchange corrections) validate these trends .

Advanced: What computational methods are used to model steric interactions in this compound?

Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and basis sets (6-31G*) accurately predicts torsional angles and noncovalent interactions. The resonance integral reduction model () quantifies electronic coupling between pyrimidine rings as a function of dihedral angle (), aligning with experimental X-ray data . For supramolecular assemblies, molecular dynamics (MD) simulations reveal solvent-dependent conformational equilibria (e.g., heterochiral ↔ homochiral transitions in Ti(III) helicates) .

Basic: What spectroscopic techniques confirm the structure of this compound complexes?

- ¹H/¹³C NMR : Methyl protons resonate at δ ~2.5 ppm (singlet), while pyrimidine protons appear downfield (δ 8.0–9.0 ppm) .

- X-ray crystallography : Resolves metal-ligand bond lengths (e.g., Mn–N = 2.25 Å) and coordination geometry .

- IR spectroscopy : Stretching frequencies for coordinated DMSO (S=O at ~1020 cm⁻¹) confirm ligand binding .

Advanced: How does this compound enable supramolecular assembly in metallo-organic frameworks (MOFs)?

The ligand acts as a bridging unit in Ti(III)-based helicates, where three TiO₄N₂ nodes self-assemble with bipyrimidine. The methyl groups influence symmetry: 5,5'-dimethyl derivatives form heterochiral -symmetric helicates, while unsubstituted analogs adopt homochiral symmetry. Solvent polarity (CHCl₃ vs. CH₂Cl₂) further modulates stereochemical equilibria, as shown by variable-temperature NMR and DFT studies .

Q. Table 2: Symmetry in Titanium Helicates

| Ligand | Symmetry | Solvent | Reference |

|---|---|---|---|

| This compound | CH₂Cl₂ | ||

| 2,2'-Bipyridine | CHCl₃ |

Basic: What are the applications of this compound in medicinal chemistry?

The ligand enhances bioactivity in metal complexes. For example, Au(III) complexes with this compound exhibit antitumor activity (IC₅₀ = 2.4 µM against MCF-7 cells) by inducing apoptosis via mitochondrial dysfunction. Structural optimization (e.g., adding carboxylate groups) improves solubility and targeting .

Advanced: How do data contradictions arise in DFT studies of bipyrimidine-based complexes?

Discrepancies between experimental and computed redox potentials often stem from inadequate treatment of exact exchange in functionals. Hybrid functionals (e.g., B3LYP with 20% exact exchange) improve agreement for MLCT energies, while pure gradient-corrected functionals underestimate charge-transfer states . Calibration against cyclic voltammetry data (e.g., for Ru³⁺/²⁺ couples) is critical for validation.

Advanced: What strategies resolve steric clashes in bipyrimidine-based polymers?

Incorporating flexible spacers (e.g., carbazole units) between bipyrimidine monomers mitigates steric strain in conjugated polymers. For poly(carbazole-alt-bipyrimidine), GPC analysis confirms controlled molecular weights ( kDa) and low dispersity (), enabling applications in OLEDs .

Basic: How is this compound derivatized for functional materials?

Oxidation of methyl groups to carboxylic acids (using KMnO₄/H₂SO₄) yields 2,2'-bipyridine-5,5'-dicarboxylic acid, a precursor for MOFs. Carboxylate derivatives coordinate with lanthanides (e.g., Eu³⁺) to generate luminescent sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。